molecular formula C16H12BrClN4O B3009794 5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide CAS No. 2361674-40-8

5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide

Cat. No. B3009794
CAS RN: 2361674-40-8
M. Wt: 391.65
InChI Key: SBLQGLOHVKPFMC-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide, also known as BRD-7929, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.

Scientific Research Applications

5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide has been found to have potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes and proteins, making it useful in the study of various diseases and disorders. Additionally, it has been found to have potential applications in the development of new drugs and therapies.

Mechanism of Action

5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide works by inhibiting the activity of certain enzymes and proteins. It has been found to specifically target the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting these proteins, 5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide can alter gene expression and potentially have therapeutic effects.
Biochemical and Physiological Effects:
5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide in lab experiments is its specificity for the BET family of proteins. This allows for more targeted studies and potentially more effective treatments. However, one limitation is that the compound may have off-target effects on other proteins, which could complicate experimental results.

Future Directions

There are several future directions for research on 5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide. One area of interest is in the development of new drugs and therapies for cancer and other diseases. Additionally, further studies are needed to better understand the compound's mechanism of action and potential off-target effects. Finally, more research is needed to explore the compound's potential applications in the treatment of neurological disorders.

Synthesis Methods

5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves various chemical reactions. The first step involves the reaction of 5-methyl-2-phenylpyrazol-3-amine with 5-bromo-2-chloropyridine-3-carboxylic acid. This reaction yields 5-bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide. The final product is obtained through purification and isolation steps.

properties

IUPAC Name

5-bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN4O/c1-10-7-14(22(21-10)12-5-3-2-4-6-12)20-16(23)13-8-11(17)9-19-15(13)18/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLQGLOHVKPFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide

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